4-Bromo-3-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

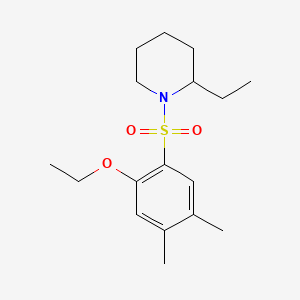

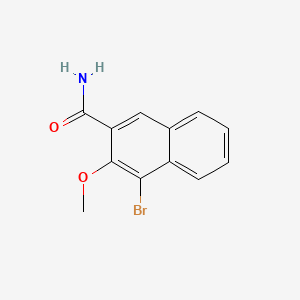

“4-Bromo-3-methoxy-2-naphthamide” is a chemical compound with the CAS Number: 860365-63-5 . Its molecular weight is 280.12 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10BrNO2/c1-16-11-9 (12 (14)15)6-7-4-2-3-5-8 (7)10 (11)13/h2-6H,1H3, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis Techniques and Chemical Applications

Chemoselective substitution reactions involving derivatives similar to 4-Bromo-3-methoxy-2-naphthamide have been studied for their potential in creating high-yield products for industrial and pharmaceutical use. For instance, chemoselective substitution reactions of 2-bromo-3-methoxy-1,4-naphthoquinone demonstrated high yields in the formation of 2-alkylamino-3-bromo-1,4-naphthoquinones when reacted with various alkylamines. Such processes underline the versatility and reactivity of bromo-methoxy-naphthamide derivatives in synthetic organic chemistry, suggesting potential pathways for synthesizing bioactive compounds or intermediates for further chemical transformations (Stills, Lauzon, & Otsuki, 2002).

Biological Activities

Derivatives of naphthamides, including structures similar to this compound, have shown significant pharmacological potentials. These compounds have been synthesized and tested for their affinities toward dopamine D2 and D3 receptors, demonstrating notable selectivity and potency at these receptor sites. Such findings suggest potential applications in the development of new therapeutics for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia (Huang et al., 2001).

Material Science and Photophysical Properties

Compounds incorporating the naphthalimide unit, similar to this compound, have been explored for their solvatochromic fluorophore properties. These compounds exhibit strong fluorescence solvatochromism, indicating their potential application in sensing technologies, organic electronics, and fluorescent labeling in biomedical research. The ability of these compounds to change their fluorescence characteristics in response to the solvent environment can be utilized in the development of sensitive and selective sensors for chemical or biological analytes (Umeda et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPPWKIGDYTFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)

![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)